Cas no 869080-96-6 (3-(4-chlorophenyl)-8-(dimethylamino)methyl-7-hydroxy-2H-chromen-2-one)

3-(4-Chlorophenyl)-8-(dimethylamino)methyl-7-hydroxy-2H-chromen-2-one is a synthetic chromene derivative characterized by its unique structural features, including a 4-chlorophenyl substituent and a dimethylaminomethyl group at the 8-position. The presence of a hydroxyl group at the 7-position enhances its potential for hydrogen bonding and coordination chemistry. This compound is of interest in medicinal and materials chemistry due to its chromen-2-one core, which is known for its photophysical and biological properties. Its structural modifications may offer tunable electronic and steric properties, making it a versatile intermediate for further functionalization or as a scaffold in drug discovery. The compound's stability and solubility profile further support its utility in research applications.
3-(4-chlorophenyl)-8-(dimethylamino)methyl-7-hydroxy-2H-chromen-2-one structure
869080-96-6 structure
商品名:3-(4-chlorophenyl)-8-(dimethylamino)methyl-7-hydroxy-2H-chromen-2-one
CAS番号:869080-96-6
MF:C18H16ClNO3
メガワット:329.777544021606
CID:6065577
PubChem ID:5513594

3-(4-chlorophenyl)-8-(dimethylamino)methyl-7-hydroxy-2H-chromen-2-one 化学的及び物理的性質

名前と識別子

    • 3-(4-chlorophenyl)-8-(dimethylamino)methyl-7-hydroxy-2H-chromen-2-one
    • 3-(4-chlorophenyl)-8-[(dimethylazaniumyl)methyl]-2-oxochromen-7-olate
    • 2H-1-Benzopyran-2-one, 3-(4-chlorophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-
    • 3-(4-chlorophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one
    • F1862-0664
    • SR-01000017918
    • SR-01000017918-1
    • 869080-96-6
    • AKOS002049429
    • 3-(4-chlorophenyl)-8-(dimethylamino)methyl-7-hydroxy-2 h -chromen-2-one
    • 3-(4-chlorophenyl)-8-[(dimethylamino)methyl]-7-hydroxychromen-2-one
    • 3-(4-chlorophenyl)-8-((dimethylamino)methyl)-7-hydroxy-2H-chromen-2-one
    • インチ: 1S/C18H16ClNO3/c1-20(2)10-15-16(21)8-5-12-9-14(18(22)23-17(12)15)11-3-6-13(19)7-4-11/h3-9,21H,10H2,1-2H3
    • InChIKey: MPUNMRIXLMXLSM-UHFFFAOYSA-N
    • ほほえんだ: C1(=O)OC2=C(CN(C)C)C(O)=CC=C2C=C1C1=CC=C(Cl)C=C1

計算された属性

  • せいみつぶんしりょう: 329.0818711g/mol
  • どういたいしつりょう: 329.0818711g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 23
  • 回転可能化学結合数: 3
  • 複雑さ: 471
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 49.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.7

じっけんとくせい

  • 密度みつど: 1.339±0.06 g/cm3(Predicted)
  • ふってん: 509.6±50.0 °C(Predicted)
  • 酸性度係数(pKa): 6.29±0.20(Predicted)

3-(4-chlorophenyl)-8-(dimethylamino)methyl-7-hydroxy-2H-chromen-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1862-0664-20μmol
3-(4-chlorophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one
869080-96-6 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1862-0664-30mg
3-(4-chlorophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one
869080-96-6 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F1862-0664-5mg
3-(4-chlorophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one
869080-96-6 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1862-0664-40mg
3-(4-chlorophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one
869080-96-6 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F1862-0664-4mg
3-(4-chlorophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one
869080-96-6 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1862-0664-10mg
3-(4-chlorophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one
869080-96-6 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1862-0664-2μmol
3-(4-chlorophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one
869080-96-6 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1862-0664-5μmol
3-(4-chlorophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one
869080-96-6 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1862-0664-10μmol
3-(4-chlorophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one
869080-96-6 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1862-0664-2mg
3-(4-chlorophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one
869080-96-6 90%+
2mg
$59.0 2023-05-17

3-(4-chlorophenyl)-8-(dimethylamino)methyl-7-hydroxy-2H-chromen-2-one 関連文献

3-(4-chlorophenyl)-8-(dimethylamino)methyl-7-hydroxy-2H-chromen-2-oneに関する追加情報

Professional Introduction to 3-(4-chlorophenyl)-8-(dimethylamino)methyl-7-hydroxy-2H-chromen-2-one (CAS No. 869080-96-6)

3-(4-chlorophenyl)-8-(dimethylamino)methyl-7-hydroxy-2H-chromen-2-one is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. This compound, identified by its CAS number 869080-96-6, belongs to the chromene class, which is well-documented for its role in various pharmacological applications. The presence of multiple functional groups, including a 4-chlorophenyl moiety, a dimethylamino substituent, and a 7-hydroxy group, contributes to its complex reactivity and interaction with biological targets.

The chromenone core of this molecule is particularly noteworthy, as chromenes and their derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and antioxidant properties. Recent research has highlighted the importance of chromene derivatives in developing novel therapeutic agents, particularly in addressing chronic diseases and inflammatory conditions. The structural features of 3-(4-chlorophenyl)-8-(dimethylamino)methyl-7-hydroxy-2H-chromen-2-one make it a promising candidate for further investigation in medicinal chemistry.

In the context of modern drug discovery, the dimethylamino group in this compound plays a crucial role in modulating its pharmacokinetic properties. This amine moiety can influence solubility, permeability, and metabolic stability, which are critical factors in determining the compound's efficacy and safety. Additionally, the 4-chlorophenyl substituent introduces electronic and steric effects that can fine-tune interactions with biological receptors. These features make the compound an interesting subject for structure-activity relationship (SAR) studies.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules like 3-(4-chlorophenyl)-8-(dimethylamino)methyl-7-hydroxy-2H-chromen-2-one with greater accuracy. Molecular docking studies have suggested that this compound may interact with various enzymes and receptors involved in inflammatory pathways. For instance, preliminary data indicate potential binding to lipoxygenase and cyclooxygenase enzymes, which are key players in the production of pro-inflammatory mediators.

The 7-hydroxy group in the chromene ring adds another layer of complexity to the compound's biological profile. Hydroxyl groups are known to participate in hydrogen bonding interactions, which can enhance binding affinity to target proteins. This feature is particularly relevant in designing molecules that require precise molecular recognition. Furthermore, hydroxylated chromenes have been reported to exhibit significant antioxidant activity, making this compound a candidate for applications in antiaging and neuroprotective therapies.

Current research is also exploring the synthetic pathways for obtaining 3-(4-chlorophenyl)-8-(dimethylamino)methyl-7-hydroxy-2H-chromen-2-one with high yield and purity. Advances in green chemistry principles have led to the development of more sustainable synthetic methods that minimize waste and reduce environmental impact. These innovations are essential for scaling up production while maintaining cost-effectiveness and compliance with regulatory standards.

The pharmaceutical industry has shown increasing interest in heterocyclic compounds due to their diverse biological activities and synthetic versatility. Chromene derivatives, in particular, have been recognized as valuable scaffolds for drug development. The unique combination of functional groups in 3-(4-chlorophenyl)-8-(dimethylamino)methyl-7-hydroxy-2H-chromen-2-one positions it as a potential lead compound for further optimization. Future studies may focus on modifying specific substituents to enhance potency or selectivity against particular biological targets.

From a therapeutic perspective, this compound holds promise for addressing multiple disease conditions simultaneously. Its ability to interact with various biological pathways suggests broad-spectrum activity, which could be advantageous in treating complex disorders. Additionally, the chromene core's inherent stability makes it a suitable candidate for formulation into oral or injectable drugs. Further preclinical studies are needed to validate these hypotheses and establish the compound's safety profile.

In conclusion, 3-(4-chlorophenyl)-8-(dimethylamino)methyl-7-hydroxy-2H-chromen-2-one (CAS No. 869080-96-6) is a structurally intriguing molecule with significant potential in pharmaceutical applications. Its unique combination of functional groups and demonstrated interactions with biological targets make it a valuable asset in drug discovery efforts. As research continues to uncover new therapeutic possibilities, this compound may emerge as a key player in developing innovative treatments for various diseases.

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